2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
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Overview
Description
2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylbenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pyrimidine Moiety: The next step involves the reaction of the benzamide intermediate with 4-methyl-6-chloropyrimidine in the presence of a base to introduce the pyrimidine ring.
Morpholine Substitution: Finally, the morpholine group is introduced through nucleophilic substitution, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyrimidine moieties, using reagents like alkyl halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
2,5-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can be compared with similar compounds, such as:
2,5-dimethyl-N-(pyrimidin-2-ylmethyl)benzamide: Lacks the morpholine group, which may affect its chemical reactivity and biological activity.
2,5-dimethyl-N-((4-chloro-6-morpholinopyrimidin-2-yl)methyl)benzamide: Contains a chloro substituent instead of a methyl group, potentially altering its chemical properties and applications.
2,5-dimethyl-N-((4-methyl-6-piperidinopyrimidin-2-yl)methyl)benzamide: Features a piperidine ring instead of morpholine, which may influence its biological interactions and efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-4-5-14(2)16(10-13)19(24)20-12-17-21-15(3)11-18(22-17)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMOHBIHVDTOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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